甘露三糖

描述

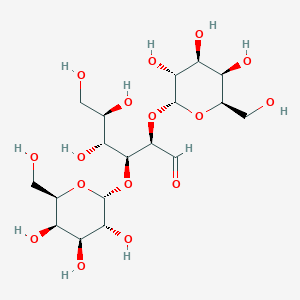

Manninotriose is a trisaccharide composed of three mannose units. It is a member of the raffinose family of oligosaccharides, which are known for their role in plant metabolism and stress responses. Manninotriose is found in various plants and is often studied for its potential health benefits and applications in different scientific fields.

科学研究应用

甘露三糖在科学研究中有着广泛的应用:

化学: 用作研究碳水化合物化学和酶促反应的模型化合物。

生物学: 研究其在植物代谢和胁迫反应中的作用。

医学: 探索其潜在的健康益处,包括益生元作用和免疫系统调节。

作用机制

甘露三糖主要通过与其肠道微生物群的相互作用发挥作用。它作为益生元,促进肠道中有益细菌的生长。这种相互作用增强了肠道健康并增强了免疫系统。此外,甘露三糖可以调节植物中的代谢途径,从而有助于胁迫耐受和植物整体健康 .

类似化合物:

棉子糖: 一种由半乳糖、葡萄糖和果糖组成的三糖。

水苏糖: 一种由两个半乳糖单元、一个葡萄糖单元和一个果糖单元组成的四糖。

毛蕊花糖: 一种由三个半乳糖单元、一个葡萄糖单元和一个果糖单元组成的五糖。

甘露三糖的独特性: 甘露三糖由于其三个甘露糖单元的特定组成而具有独特性,这将其与棉子糖家族中的其他寡糖区分开来。它与肠道微生物群的特定相互作用及其在植物代谢中的作用使其成为科学研究和工业应用中极具吸引力的化合物 .

生化分析

Biochemical Properties

Manninotriose plays a crucial role in biochemical reactions, particularly in the metabolism of raffinose family oligosaccharides (RFOs). It interacts with enzymes such as endo-1,4-β-mannanase, which hydrolyzes manninotriose into simpler sugars . Additionally, manninotriose is involved in the enzymatic catabolism by gut bacteria like Roseburia hominis, which utilize mannan-oligosaccharides for butyrate production . These interactions highlight the importance of manninotriose in carbohydrate metabolism and gut health.

Cellular Effects

Manninotriose has been shown to exert neuroprotective effects on rat hippocampal neurons. In vitro studies demonstrated that manninotriose, in combination with astragaloside IV, protects neurons from corticosterone-induced toxicity. This protection is achieved by improving cell viability, reducing DNA methylation of learning and memory-associated genes, and enhancing the expression of glucocorticoid receptor, zinc finger protein, and synapsin 1 . These findings suggest that manninotriose can positively influence cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

At the molecular level, manninotriose exerts its effects through various mechanisms. It acts as a substrate for enzymes like endo-1,4-β-mannanase, facilitating the breakdown of complex carbohydrates . Manninotriose also influences gene expression by modulating DNA methylation, particularly in genes associated with learning and memory . These molecular interactions underscore the compound’s role in regulating cellular functions and maintaining cellular homeostasis.

Temporal Effects in Laboratory Settings

In laboratory settings, manninotriose has been observed to function as a temporary storage carbohydrate in plants like red deadnettle. It accumulates in high concentrations during early spring and may act as a membrane protector and antioxidant . The stability of manninotriose under recommended storage conditions is greater than two years . These temporal effects indicate that manninotriose is a stable compound with potential long-term benefits in various biological systems.

Dosage Effects in Animal Models

Studies on the dosage effects of manninotriose in animal models are limited. Its neuroprotective effects have been demonstrated in rat hippocampal neurons at specific concentrations

Metabolic Pathways

Manninotriose is involved in the metabolism of raffinose family oligosaccharides. It is a derivative of stachyose and is hydrolyzed by enzymes like endo-1,4-β-mannanase . This metabolic pathway highlights the role of manninotriose in carbohydrate metabolism and its potential impact on metabolic flux and metabolite levels.

Transport and Distribution

In plants, manninotriose is transported and distributed through the phloem sap. It is suggested that stachyose is the main transport compound, but extensive hydrolysis of stachyose to manninotriose occurs along the transport path . This transport mechanism ensures the efficient distribution of manninotriose within plant tissues.

Subcellular Localization

The subcellular localization of manninotriose in plants is primarily within the stems and roots, where it accumulates as a reducing trisaccharide Its localization may be influenced by specific targeting signals or post-translational modifications that direct it to specific compartments or organelles

准备方法

合成路线和反应条件: 甘露三糖可以通过酶解较大的寡糖(如水苏糖或棉子糖)合成。α-半乳糖苷酶等酶通常用于在受控的 pH 和温度条件下将这些较大的分子裂解为甘露三糖。

工业生产方法: 甘露三糖的工业生产通常涉及从植物来源提取,然后进行纯化过程。已知紫花地丁(Lamium purpureum)等植物含有大量的甘露三糖。提取过程涉及溶剂提取,然后进行色谱技术以分离和纯化化合物 .

化学反应分析

反应类型: 甘露三糖会发生多种化学反应,包括:

氧化: 甘露三糖可以被氧化生成相应的醛糖酸。

还原: 甘露三糖的还原生成糖醇。

取代: 甘露三糖可以参与取代反应,其中羟基被其他官能团取代。

常用试剂和条件:

氧化: 常见的氧化剂包括硝酸和溴水。

还原: 硼氢化钠和氢化铝锂是典型的还原剂。

取代: 乙酸酐和苯甲酰氯等试剂分别用于乙酰化和苯甲酰化反应。

主要产物:

氧化: 甘露糖酸。

还原: 甘露醇。

取代: 乙酰化或苯甲酰化的甘露三糖衍生物。

相似化合物的比较

Raffinose: A trisaccharide composed of galactose, glucose, and fructose.

Stachyose: A tetrasaccharide consisting of two galactose units, one glucose unit, and one fructose unit.

Verbascose: A pentasaccharide with three galactose units, one glucose unit, and one fructose unit.

Uniqueness of Manninotriose: Manninotriose is unique due to its specific composition of three mannose units, which distinguishes it from other oligosaccharides in the raffinose family. Its specific interactions with gut microbiota and its role in plant metabolism make it a compound of significant interest in both scientific research and industrial applications .

属性

IUPAC Name |

(2R,3S,4R,5R)-2,3,4,5-tetrahydroxy-6-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyhexanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O16/c19-1-5(21)9(23)10(24)6(22)3-31-17-16(30)14(28)12(26)8(34-17)4-32-18-15(29)13(27)11(25)7(2-20)33-18/h1,5-18,20-30H,2-4H2/t5-,6+,7+,8+,9+,10+,11-,12-,13-,14-,15+,16+,17-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZWBNHMXJMCXLU-YRBKNLIBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OCC(C(C(C(C=O)O)O)O)O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC[C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)OC[C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

504.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13382-86-0 | |

| Record name | Manninotriose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13382-86-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | MANNINOTRIOSE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2UTE2T5KRE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。